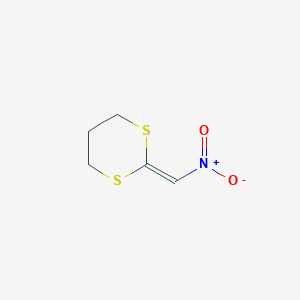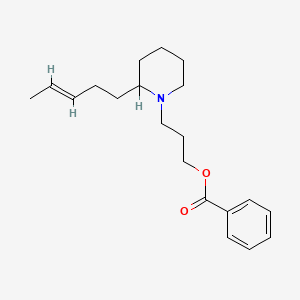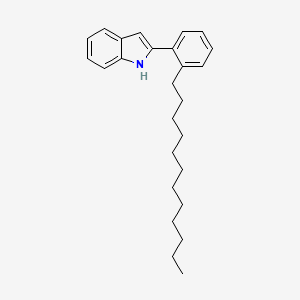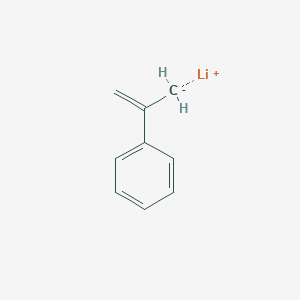
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14Br2O6 It is a derivative of benzene, featuring two bromine atoms and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate typically involves the esterification of 2,5-dibromoterephthalic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are employed to ensure high-quality production.
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding affinity. The bromine atoms can undergo substitution reactions, enabling the compound to modify biological molecules and pathways.
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar structure but lacks bromine atoms.
Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: Contains a cyclohexane ring instead of a benzene ring.
2,5-dibromobenzene-1,4-diol: Similar bromine substitution but different functional groups.
Uniqueness
Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
特性
CAS番号 |
63596-84-9 |
|---|---|
分子式 |
C12H12Br2O6 |
分子量 |
412.03 g/mol |
IUPAC名 |
bis(2-hydroxyethyl) 2,5-dibromobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H12Br2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2 |
InChIキー |
ABPZETPCLKFMRE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)C(=O)OCCO)Br)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[Butane-1,4-diylbis(oxy)]bis(1,3,2-dioxaborolane)](/img/structure/B14496896.png)
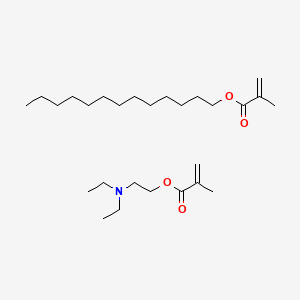
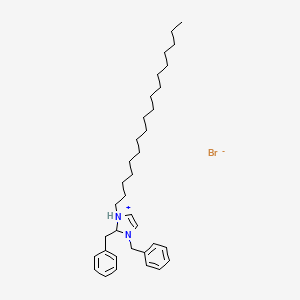
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-2-methoxy-5-methylphenyl)azo]-](/img/structure/B14496905.png)
![2-Azabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene](/img/structure/B14496912.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
